molecular formula C40H46O4 B12338972 Ethinyl Estradiol Dimer 1

Ethinyl Estradiol Dimer 1

Cat. No.: B12338972
M. Wt: 590.8 g/mol
InChI Key: NJQNSQBJRQOHDJ-GXDBWTFGSA-N
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Description

Overview of Dimeric Steroids as Chemical Entities

Steroid dimers are a significant class of molecules composed of two steroid units linked together. cooper.edue-bookshelf.de These compounds are found in nature, with various examples having been isolated from marine organisms, and are also synthesized in chemical laboratories. cooper.eduwiley.comresearchgate.net The strategy of dimerization, or linking two monomeric molecules, has garnered considerable attention in science as it can result in compounds with higher biological activity than the original single units. nih.gov

The structural architecture of steroid dimers can vary significantly. The connection between the two steroid monomers can be direct or facilitated by a spacer or linker group. researchgate.net These linkers can be of different lengths and compositions, allowing for the creation of a diverse array of dimeric structures, including both acyclic (linear) and cyclic forms. e-bookshelf.dewiley.comresearchgate.net This structural variability is key to their diverse functions.

In the realm of chemical biology and drug design, steroid dimers are investigated for a wide range of pharmacological and biological properties. cooper.eduwiley.com Their applications are multifaceted, ranging from potential therapeutic agents to tools for drug delivery, where they can form "molecular umbrellas". cooper.edue-bookshelf.dewiley.com The synthesis of these complex molecules is an active area of research, with established protocols for creating various classes of dimeric steroids. cooper.eduwiley.com

Contextualization of Ethinyl Estradiol (B170435) Dimer 1 within Steroid Dimer Research

Ethinyl Estradiol Dimer 1 is a synthetic compound derived from ethinyl estradiol, which itself is a synthetic derivative of the natural estrogen, estradiol. smolecule.comdrugbank.com The creation of such dimers is part of a broader research effort to enhance the biological properties of parent steroid molecules. nih.gov The dimerization of estradiol, for instance, can lead to unique structural features that influence its pharmacological profile. smolecule.com

The synthesis of ethinyl estradiol dimers often employs modern chemical techniques. A prominent method is the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a type of "click chemistry". smolecule.comnih.gov This reaction efficiently links two ethinyl estradiol units via a stable triazole bridge. smolecule.com The process typically involves preparing azide-terminated linkers and reacting them with the terminal alkyne group of ethinyl estradiol, often under microwave irradiation to improve reaction yields and rates. smolecule.comnih.gov Researchers have synthesized and studied various series of these dimers, modifying the central linker to fine-tune the molecule's properties. nih.govaacrjournals.org

Research Significance and Academic Trajectory of this compound

The primary significance of research into ethinyl estradiol dimers lies in their potential as anticancer agents. smolecule.comnih.govresearchgate.net Studies have revealed that these dimers can exhibit potent cytotoxic effects against various cancer cell lines. researchgate.net A crucial aspect of their mechanism of action is the targeting of tubulin, a key protein involved in cell division. smolecule.comresearchgate.net

Detailed research findings indicate that estradiol dimers inhibit the polymerization of tubulin, thereby disrupting the formation and dynamics of microtubules. nih.govresearchgate.net This interference with the mitotic spindle leads to an arrest of the cell cycle in the G2/M phase and can ultimately induce apoptosis (programmed cell death) in cancer cells. smolecule.comresearchgate.net In silico modeling and interaction studies have suggested that these dimers bind to the colchicine-binding site on tubulin. smolecule.comresearchgate.net

The academic trajectory of this research involves the systematic design and synthesis of new dimer variants to optimize their anticancer activity. aacrjournals.org By altering the structure of the linker connecting the two estradiol moieties, scientists aim to enhance potency and selectivity for cancer cells. nih.govaacrjournals.org For example, studies have explored different aromatic bridges and substituents on the linkers. nih.govaacrjournals.org A significant finding from this research is that the dimerization of estradiol can substantially reduce its hormonal (estrogenic) activity while simultaneously creating strong anticancer properties, which is a highly desirable outcome for developing new chemotherapeutic agents. researchgate.net The potency of certain estradiol dimers has been shown to be greater than that of 2-methoxyestradiol (B1684026), a natural estradiol metabolite with known antitumor effects, and comparable to nocodazole (B1683961), another well-known inhibitor of tubulin polymerization. researchgate.net

Data Tables

Table 1: Chemical and Physical Properties of Ethinyl Estradiol Dimer Impurity 1

This table presents the properties for a specific ether-linked ethinyl estradiol dimer, often cataloged as an impurity.

PropertyValueSource
IUPAC Name (8R,9S,13S,14S,17R)-17-ethynyl-4-[[(8R,9S,13S,14S,17R)-17-ethynyl-17-hydroxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-yl]oxy]-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-3,17-diol nih.gov
Molecular Formula C40H46O4 nih.govsimsonpharma.com
Molecular Weight 590.8 g/mol nih.govsimsonpharma.com
CAS Number 303014-90-6 nih.gov
Boiling Point 686.7±55.0 °C (Predicted) chemicalbook.com
Density 1.28±0.1 g/cm³ (Predicted) chemicalbook.com

Table 2: Research Findings on Anticancer Activity of an Estradiol Dimer

This table summarizes key biological data for a representative estradiol dimer studied for its anticancer effects.

Research FindingResultSource
Mechanism of Action Inhibits tubulin polymerization and microtubule dynamics. Binds to the colchicine-binding site of tubulin. smolecule.comresearchgate.net
Effect on Cell Cycle Causes cell cycle arrest in the G2/M phase. researchgate.net
In Vitro Tubulin Assembly Inhibited purified tubulin assembly with an IC50 value of 3.6 μM. researchgate.net
Comparative Potency More potent than 2-methoxyestradiol and equipotent to nocodazole in inhibiting tubulin assembly. researchgate.net
Hormonal Activity Dimerization abolished the ability to induce transactivation by estrogen and androgen receptors. researchgate.net

Properties

Molecular Formula

C40H46O4

Molecular Weight

590.8 g/mol

IUPAC Name

(13S,17R)-17-ethynyl-4-[[(13S,17R)-17-ethynyl-17-hydroxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-yl]oxy]-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-3,17-diol

InChI

InChI=1S/C40H46O4/c1-5-39(42)21-17-33-30-9-7-24-23-25(8-10-26(24)28(30)15-19-37(33,39)3)44-36-32-12-11-31-29(27(32)13-14-35(36)41)16-20-38(4)34(31)18-22-40(38,43)6-2/h1-2,8,10,13-14,23,28-31,33-34,41-43H,7,9,11-12,15-22H2,3-4H3/t28?,29?,30?,31?,33?,34?,37-,38-,39-,40-/m0/s1

InChI Key

NJQNSQBJRQOHDJ-GXDBWTFGSA-N

Isomeric SMILES

C[C@]12CCC3C(C1CC[C@]2(C#C)O)CCC4=C3C=CC(=C4)OC5=C(C=CC6=C5CCC7C6CC[C@]8(C7CC[C@]8(C#C)O)C)O

Canonical SMILES

CC12CCC3C(C1CCC2(C#C)O)CCC4=C3C=CC(=C4)OC5=C(C=CC6=C5CCC7C6CCC8(C7CCC8(C#C)O)C)O

Origin of Product

United States

Structural Elucidation and Advanced Spectroscopic Analysis of Ethinyl Estradiol Dimer 1

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. For a molecule as complex as Ethinyl Estradiol (B170435) Dimer 1, both ¹H and ¹³C NMR are essential for unambiguous structural assignment. While specific, detailed experimental NMR data for Ethinyl Estradiol Dimer 1 is not widely available in the public domain, the principles of NMR analysis allow for a theoretical interpretation of its expected spectral features.

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Analysis

¹H NMR spectroscopy provides information on the number of different types of protons, their electronic environment, and their connectivity within a molecule. For this compound, the ¹H NMR spectrum would be expected to show a complex pattern of signals corresponding to the protons of the two ethinyl estradiol monomer units.

Key expected regions in the ¹H NMR spectrum would include:

Aromatic Protons: Signals for the protons on the two aromatic A-rings would appear in the downfield region, typically between 6.0 and 8.0 ppm. The substitution pattern on each ring would influence the chemical shifts and coupling patterns of these protons.

Ethynyl (B1212043) Protons: The two protons of the ethynyl groups (C≡CH) would each produce a characteristic singlet in a specific region of the spectrum.

Steroidal Skeleton Protons: A multitude of overlapping signals corresponding to the methylene (B1212753) (CH₂) and methine (CH) groups of the B, C, and D rings of the steroid backbone would be present in the upfield region.

Methyl Protons: A sharp singlet corresponding to the methyl group (C-18) on each steroid nucleus would be observable.

Hydroxyl Protons: The signals for the hydroxyl (-OH) protons can appear over a wide range of chemical shifts and may be broad, depending on the solvent and concentration.

Representative ¹H NMR Data Table (Hypothetical) Specific experimental data for this compound is not publicly available. The following table is a hypothetical representation based on the analysis of similar compounds.

Proton Type Expected Chemical Shift (ppm) Multiplicity
Aromatic (Ar-H)6.0 - 8.0m
Ethynyl (C≡CH)2.5 - 3.5s
Steroidal (CH, CH₂)1.0 - 2.8m
Methyl (CH₃)0.8 - 1.2s
Hydroxyl (OH)Variablebr s

s: singlet, m: multiplet, br s: broad singlet

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectral Interpretation

¹³C NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in this compound would give rise to a distinct signal in the ¹³C NMR spectrum. This technique is particularly useful for confirming the total number of carbon atoms and identifying the types of carbon environments present (e.g., quaternary, methine, methylene, methyl).

Key expected signals in the ¹³C NMR spectrum would include:

Aromatic Carbons: Signals for the carbon atoms of the two aromatic A-rings would appear in the downfield region, typically between 110 and 160 ppm. The carbons bearing the hydroxyl and ether linkages would have distinct chemical shifts.

Ethynyl Carbons: The two pairs of carbons of the ethynyl groups (C≡CH) would be observed in the range of 70-90 ppm.

Steroidal Carbons: The numerous carbon atoms of the four rings of the steroid skeletons would produce a series of signals in the upfield region.

Methyl Carbons: The carbon atoms of the two methyl groups would appear at the most upfield region of the spectrum.

Carbon-Bearing Hydroxyl Groups: The C-17 carbons attached to the hydroxyl groups would have characteristic chemical shifts.

The complete assignment of all carbon signals, often aided by two-dimensional NMR techniques such as HSQC and HMBC, is crucial for the definitive structural confirmation of this compound.

Representative ¹³C NMR Data Table (Hypothetical) Specific experimental data for this compound is not publicly available. The following table is a hypothetical representation based on the analysis of similar compounds.

Carbon Type Expected Chemical Shift (ppm)
Aromatic (C-O)150 - 160
Aromatic (C-H, C-C)110 - 140
Ethynyl (C≡C)70 - 90
Steroidal (C-OH)75 - 85
Steroidal (CH, CH₂, C)20 - 55
Methyl (CH₃)10 - 20

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern. For this compound, various MS techniques are employed to obtain a comprehensive understanding of its mass and structural characteristics.

High-Resolution Mass Spectrometry with Electrospray Ionization (HRMS-ESI)

High-Resolution Mass Spectrometry (HRMS) provides a very accurate measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of the elemental composition of the molecule. Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for analyzing polar and large molecules like this compound, as it typically produces the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻ with minimal fragmentation.

For this compound (C40H46O4), the expected exact mass is approximately 590.3396 g/mol . nih.gov HRMS-ESI would be used to confirm this exact mass, thereby verifying the molecular formula. The high resolution of this technique is essential for distinguishing between compounds with the same nominal mass but different elemental compositions.

Liquid Chromatography-Atmospheric Pressure Chemical Ionization (LC-APCI)

Liquid Chromatography-Atmospheric Pressure Chemical Ionization (LC-APCI) is another valuable technique for the analysis of steroid compounds. APCI is generally suitable for less polar compounds compared to ESI. In the context of analyzing ethinyl estradiol and its impurities, LC-APCI can provide complementary information to ESI. The technique often results in the formation of protonated molecules [M+H]⁺ and can sometimes induce in-source fragmentation, which can provide initial structural clues. The coupling with liquid chromatography allows for the separation of the dimer from other related impurities prior to mass analysis.

Liquid Chromatography-Electrospray Time-of-Flight Mass Spectrometry (LC-ESI-TOF)

Liquid Chromatography-Electrospray Time-of-Flight Mass Spectrometry (LC-ESI-TOF) combines the separation power of LC with the high-speed and high-resolution mass analysis of a TOF detector. ESI is used to gently ionize the molecules, and the TOF analyzer measures the m/z of the ions with high accuracy. This technique is particularly useful for the identification and characterization of impurities in complex mixtures. An LC-ESI-TOF analysis of a sample containing this compound would provide its accurate mass and retention time, aiding in its identification. Furthermore, by inducing fragmentation (in-source CID or MS/MS), characteristic fragment ions can be generated and their accurate masses determined, providing valuable data for structural elucidation.

Representative Mass Spectrometry Data Table Specific experimental fragmentation data for this compound is not publicly available. The following table is a representation of expected data.

Technique Ion Type Expected m/z Information Provided
HRMS-ESI[M+H]⁺~591.347Exact mass, confirmation of elemental composition
LC-APCI-MS[M+H]⁺~591.3Molecular weight, potential for in-source fragmentation
LC-ESI-TOF-MS[M+H]⁺~591.347High-resolution mass, retention time, fragmentation data (MS/MS)

Chromatographic Techniques for Purity Assessment and Isomer Separation

Chromatographic methods are indispensable for separating complex mixtures and assessing the purity of chemical compounds. For this compound, these techniques are crucial for distinguishing it from the parent drug and other related impurities or isomers.

High-Performance Liquid Chromatography (HPLC) stands as a primary method for the purity assessment and quantification of ethinyl estradiol and its related substances, including its dimers. bepls.com The technique's high resolution and sensitivity make it ideal for separating structurally similar compounds. researchgate.net Reversed-phase HPLC (RP-HPLC) is the most common modality used for this purpose. nih.govresearchgate.net

In a typical RP-HPLC setup, a nonpolar stationary phase, such as a C18 or C8 bonded silica (B1680970) column, is used. nih.govnih.gov The separation is achieved by eluting the sample with a polar mobile phase, commonly a mixture of acetonitrile (B52724) and/or methanol (B129727) with water or an aqueous buffer. nih.govnih.gov The gradient elution mode, where the mobile phase composition is varied over time, is often employed to achieve optimal separation of all impurities. bepls.com

Detection of this compound is typically performed using a UV detector, as the phenolic ring and other chromophores in the molecule absorb UV light. bepls.comresearchgate.net Wavelengths around 210 nm, 215 nm, or 280 nm are often utilized. bepls.comresearchgate.netresearchgate.net For enhanced sensitivity and selectivity, a fluorescence detector can be used, exciting the molecule at approximately 210-285 nm and measuring the emission at around 310 nm. nih.govresearchgate.net The method is validated for parameters like linearity, accuracy, precision, and robustness to ensure reliable and reproducible results. nih.govnih.gov HPLC methods can effectively separate ethinyl estradiol from its various impurities, including potential isomeric forms of the dimer. researchgate.netnih.gov

ParameterTypical ConditionReference
Stationary Phase (Column)Reversed-Phase C18 or C8 nih.govthepharmajournal.com
Mobile PhaseAcetonitrile/Water or Methanol/Water mixtures nih.govnih.gov
Elution ModeIsocratic or Gradient bepls.comresearchgate.net
Flow Rate0.7 - 1.5 mL/min researchgate.netthepharmajournal.com
DetectionUV (210, 215, 245, 280 nm) or Fluorescence (Ex: ~285nm, Em: ~310nm) bepls.comresearchgate.netnih.govresearchgate.net
Column TemperatureAmbient to 40°C researchgate.netnih.govthepharmajournal.com

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule. mdpi.com By analyzing the absorption of infrared radiation, a unique spectral fingerprint of the compound is generated. For this compound, the FT-IR spectrum would confirm the presence of the core functional groups inherited from the ethinyl estradiol monomer. researchgate.net

The spectrum of the dimer is expected to show characteristic absorption bands. A broad band in the region of 3200-3500 cm⁻¹ corresponds to the O-H stretching vibrations of the phenolic and tertiary alcohol hydroxyl groups. researchgate.net A sharp, weak peak around 3300 cm⁻¹ is indicative of the acetylenic C-H stretch of the ethynyl group. The C≡C triple bond stretch itself appears as a weak absorption near 2100 cm⁻¹. Aromatic C=C stretching vibrations from the phenolic A-ring are observed in the 1500-1610 cm⁻¹ region. Finally, strong absorptions corresponding to C-O stretching of the hydroxyl groups would be present in the 1000-1250 cm⁻¹ range. The presence of these key bands confirms the structural integrity of the ethinyl estradiol moieties within the dimer. nih.govresearchgate.net

Functional GroupCharacteristic Absorption (cm⁻¹)Vibrational Mode
Hydroxyl (-OH)3200 - 3500 (Broad)O-H Stretch
Ethynyl (C≡C-H)~3300 (Sharp)C-H Stretch
Aromatic C-H3000 - 3100C-H Stretch
Alkyne (C≡C)~2100 (Weak)C≡C Stretch
Aromatic (C=C)1500 - 1610C=C Ring Stretch
Alcohol/Phenol (C-O)1000 - 1250C-O Stretch

X-ray Crystallography for Definitive Three-Dimensional Structure

While spectroscopic and chromatographic techniques provide valuable information, single-crystal X-ray crystallography is the gold standard for the unambiguous determination of a molecule's three-dimensional structure at an atomic level. creative-biostructure.com This technique would provide the definitive structural elucidation of this compound, assuming a suitable single crystal can be obtained.

The analysis of ethinyl estradiol derivatives by X-ray diffraction has shown that the steroid conformation is generally rigid. nih.gov The primary structural variables are often the orientation of the ethynyl group and the intermolecular interactions, such as hydrogen bonds, which dictate the crystal packing. nih.govresearchgate.net For this compound, an X-ray crystal structure would precisely define the nature of the linkage between the two ethinyl estradiol units, the relative stereochemistry of the entire molecule, and the exact bond lengths and angles. It would also reveal the molecule's conformation and the packing arrangement within the crystal lattice, which is stabilized by a network of intermolecular forces, including O–H⋯O hydrogen bonds. researchgate.net This level of detail is crucial for understanding the molecule's physical properties and its interaction with biological systems. pnas.org

Structural ParameterInformation Provided by X-ray Crystallography
Molecular ConnectivityDefinitive confirmation of the covalent bond linkage between the two monomer units.
StereochemistryAbsolute configuration of all chiral centers.
ConformationThe precise three-dimensional shape and orientation of the molecule in the solid state.
Bond Lengths & AnglesExact measurements of all interatomic distances and angles.
Crystal PackingArrangement of molecules in the unit cell and the nature of intermolecular forces (e.g., hydrogen bonding). researchgate.net

Structure Activity Relationship Sar Studies of Ethinyl Estradiol Dimers

Correlation Between Linker Characteristics and Biological Potency

The nature of the bridging unit between the two steroidal moieties is a key determinant of the biological efficacy of ethinyl estradiol (B170435) dimers. aacrjournals.org Modifications to the linker's length, the type of atoms it contains, and the presence of various substituents have been shown to significantly modulate the compound's activity. aacrjournals.orgtandfonline.com

The addition of substituents to the linker provides another layer of structural variation that significantly affects biological outcomes. The presence of bulky substituents has been shown to be detrimental to the anticancer activity of the dimers. nih.gov Conversely, research on a series of twelve variants focusing on the aromatic bridge demonstrated that linkers with a simpler composition and fewer substituents resulted in increased selectivity and potency against cancer cell lines. aacrjournals.org For instance, dimers featuring a single substituent on the aromatic central ring were found to have enhanced characteristics compared to more complex, multi-substituted dimers. tandfonline.com Some modifications have included benzyl (B1604629) groups with hydroxy or methoxy (B1213986) substituents, which contributed to the development of structures with substantial efficacy. aacrjournals.org

Relationship Between Overall Dimer Structure and Anticancer Activity

In silico modeling and molecular dynamics simulations have predicted that these dimers bind to the colchicine-binding site on tubulin. aacrjournals.org This interaction prevents the polymerization of tubulin into microtubules, which are essential for forming the mitotic spindle during cell division. nih.gov The effectiveness of this interaction is dependent on the dimer's conformation. Dimers with simpler, less bulky linkers are thought to fit more effectively into the binding pocket. nih.gov The presence of an aromatic ring in the linker appears to be a privileged structure that enhances this binding and, consequently, the cytotoxic potency. tandfonline.com Certain compounds, such as ED3 and ED5, which feature specific structural modifications within their aromatic bridges, have demonstrated superior cytotoxic effects, even surpassing that of the natural microtubule inhibitor 2-methoxyestradiol (B1684026). nih.govtandfonline.com

Cytotoxic Activity of Selected Estradiol Dimers
CompoundIC50 in CCRF-CEM Cells (µM)Reference
ED30.38 nih.govtandfonline.com
ED50.71 nih.govtandfonline.com
2-methoxyestradiol1.61 nih.govtandfonline.com

Impact of Structural Alterations on Selectivity and Potency against Cellular Targets

Strategic structural alterations, particularly within the linker, have proven effective in enhancing both the potency and the cancer cell selectivity of ethinyl estradiol dimers. aacrjournals.org A key goal of SAR studies is to design molecules that are highly toxic to cancerous cells while sparing healthy ones. A series of dimers (ED1–8) with modified aromatic bridges showed a marked improvement in selectivity towards cancerous cells. nih.gov

The compounds ED3 and ED5 emerged as particularly potent and selective from these studies, exhibiting cytotoxicity levels comparable to established tubulin inhibitors. aacrjournals.org Their enhanced efficacy is attributed to structural features—specifically a simple linker with a single substituent on the central aromatic ring—that optimize their interaction with the colchicine (B1669291) site on tubulin. aacrjournals.orgtandfonline.com These targeted modifications not only increase the direct cytotoxic potency but also confer other anticancer properties, such as the ability to inhibit angiogenesis, as demonstrated in endothelial cell tube-formation models. tandfonline.comnih.gov The disruption of microtubule assembly and mitotic processes by these optimized dimers has been confirmed through both cell-based evaluations and in vitro tubulin assembly assays, highlighting the direct link between specific structural designs and enhanced activity at the cellular level. aacrjournals.org

Molecular Mechanisms of Action of Ethinyl Estradiol Dimers

Modulation of Microtubule Dynamics and Tubulin Polymerization Inhibition

Ethinyl Estradiol (B170435) Dimer 1 acts at the cytoskeletal level by directly interfering with microtubule dynamics. nih.govresearchgate.net Microtubules are highly dynamic polymers composed of αβ-tubulin heterodimers, essential for various cellular processes, most notably the formation of the mitotic spindle during cell division. nih.gov The dimer modulates these dynamics primarily by inhibiting the polymerization of tubulin. nih.govresearchgate.net At lower concentrations (50 nM), the estradiol dimer has been observed to decrease microtubule dynamics and shorten their growth lifetime. nih.gov At higher concentrations (2.5 μM), it can lead to the complete and reversible depolymerization of microtubules in interphase cells. nih.govresearchgate.net

A primary consequence of inhibiting tubulin polymerization is the disruption of the mitotic spindle, the cellular machinery responsible for segregating chromosomes during mitosis. nih.govtandfonline.com Cell-based experiments and immunofluorescence imaging have confirmed that estradiol dimers, including Ethinyl Estradiol Dimer 1, interfere with the proper assembly of the mitotic spindle. nih.govnih.govtandfonline.com This disruption prevents the correct alignment and separation of chromosomes, leading to a halt in the cell division process. tandfonline.com

The inhibitory effect of this compound on microtubule formation has been demonstrated directly through in vitro tubulin assembly assays. researchgate.netuni.lu Studies using purified tubulin have shown that the estradiol dimer potently inhibits its assembly. nih.govresearchgate.net The half-maximal inhibitory concentration (IC₅₀) for the inhibition of purified tubulin assembly has been determined to be approximately 3.6 μM. nih.govresearchgate.net In silico modeling suggests that the dimer binds to the colchicine-binding site on the tubulin heterodimer, a well-known site for microtubule-destabilizing agents. nih.govaacrjournals.orgresearchgate.net

The potency of this compound as a tubulin polymerization inhibitor has been benchmarked against established microtubule-targeting agents. Research indicates that it is more potent than 2-methoxyestradiol (B1684026), an endogenous metabolite of 17β-estradiol that has been studied for its antitumor effects. nih.govresearchgate.net Notably, the estradiol dimer was found to be equipotent to Nocodazole (B1683961), a widely used synthetic antimitotic agent that also binds to the colchicine (B1669291) site on tubulin. nih.govuni.lu

Inhibitory Potency of this compound vs. Other Tubulin Inhibitors
CompoundIC₅₀ (Tubulin Assembly Inhibition)Reference
This compound1.5 μM nih.govresearchgate.net
Nocodazole1.5 μM nih.govresearchgate.net
2-MethoxyestradiolLess potent than this compound nih.govresearchgate.net

Cell Cycle Perturbation and Arrest Mechanisms

By disrupting microtubule dynamics and preventing the formation of a functional mitotic spindle, this compound effectively perturbs the cell cycle. nih.govnih.gov The inability of the cell to complete mitosis triggers cellular checkpoints, leading to a halt in cell cycle progression. nih.gov

The primary consequence of the antimitotic activity of this compound is the arrest of cells in the G2/M phase of the cell cycle. nih.govresearchgate.netnih.gov The G2 phase is the final preparatory stage before mitosis (M phase). When the mitotic spindle fails to form correctly, the spindle assembly checkpoint is activated, preventing the cell from proceeding into anaphase and leading to an accumulation of cells in the G2/M phase. nih.gov This cell cycle arrest is a hallmark of agents that target microtubule dynamics. nih.govnih.gov

The biological activity of this compound, including its ability to induce G2/M arrest, is also accompanied by a reduction in the synthesis of DNA and RNA. nih.govresearchgate.net This attenuation of nucleic acid synthesis is a downstream effect of the profound cellular stress and cell cycle blockade initiated by the disruption of the microtubule network. nih.gov

Cellular Effects of this compound
MechanismEffectReference
Microtubule DynamicsInhibits tubulin polymerization nih.govresearchgate.netuni.lu
Mitotic SpindleInterferes with assembly nih.govtandfonline.comtandfonline.com
Cell CycleInduces G2/M phase arrest nih.govresearchgate.netnih.gov
Macromolecular SynthesisAttenuates DNA/RNA synthesis nih.govresearchgate.net

Antiproliferative Activity in Cellular Models

Ethinyl estradiol dimers have demonstrated significant antiproliferative activity in various cellular models, indicating their potential as anticancer agents. aacrjournals.org This activity is primarily attributed to their ability to interfere with crucial cellular processes like cell division and blood vessel formation.

Ethinyl estradiol dimers exhibit cytotoxic properties against a range of human cancer cell lines. nih.gov A specific variant, designated as D1, which is derived from 17α-ethinyl estradiol, has shown an IC₅₀ value of 1.53 µM. nih.gov Studies on various estradiol dimers have revealed a marked selectivity and potency against cancerous cells, with cell lines such as CCRF-CEM (leukemia), K562 (chronic myelogenous leukemia), and HCT116 (colon cancer) showing particular sensitivity. tandfonline.com In contrast, non-malignant human cell lines like MRC-5 and BJ have shown a lack of sensitivity to these new dimers, suggesting a cancer-specific activity. tandfonline.com The cytotoxic effects are linked to the dimer's ability to disrupt microtubule dynamics, leading to mitotic arrest and subsequent cell death. aacrjournals.orgnih.gov

Table 1: Cytotoxic Activity of Selected Estradiol Dimers

Compound Cancer Cell Line IC₅₀ (µM)
This compound (D1) Not specified 1.53 nih.gov
Estradiol Dimer (ED3) CCRF-CEM 0.38 tandfonline.com
Estradiol Dimer (ED5) CCRF-CEM 0.71 tandfonline.com
2-Methoxyestradiol (Reference) CCRF-CEM 1.61 tandfonline.com

A critical aspect of tumor growth and metastasis is angiogenesis, the formation of new blood vessels. Ethinyl estradiol dimers have been shown to inhibit this process. tandfonline.com In angiogenesis assays using Human Umbilical Vein Endothelial Cells (HUVEC), estradiol dimers effectively prevented the formation of endothelial cell tubes. tandfonline.comresearchgate.net This anti-angiogenic effect is a direct consequence of the compound's primary mechanism of action: the inhibition of microtubule formation, which is essential for the structural changes endothelial cells undergo during tube formation. tandfonline.com The impact of certain estradiol dimers on inhibiting tube formation has been observed to be greater than that of other variants, demonstrating structure-dependent activity. tandfonline.com

Investigation of Non-Genomic Mechanisms of Action

The anticancer activity of ethinyl estradiol dimers is rooted in non-genomic mechanisms, primarily targeting the cellular cytoskeleton. nih.gov The effect is not mediated by nuclear steroid receptors but through direct interaction with tubulin. nih.govnih.gov Research has confirmed that these dimers interfere with microtubule assembly and mitosis. aacrjournals.orgnih.gov The estradiol dimer inhibits the polymerization of purified tubulin, with one study reporting an IC₅₀ value of 3.6 μM. nih.gov This action is potent, comparable to the established antimitotic agent nocodazole. nih.gov In silico modeling and subsequent experimental validation have indicated that the dimer binds to the colchicine-binding site on the tubulin dimer. nih.govnih.gov This disruption of microtubule dynamics leads to the depolymerization of microtubules, arrest of the cell cycle in the G2/M phase, and ultimately, antimitotic and cytotoxic activity in cancer cells. nih.govnih.gov

Estrogen Receptor and Androgen Receptor Transactivation Profiles

A significant consequence of the dimerization of ethinyl estradiol is the alteration of its interaction with steroid hormone receptors. This modification effectively neutralizes the hormonal activity characteristic of the parent estradiol molecule. nih.gov

The dimerization of the steroid structure completely abolishes its capacity to induce transactivation by the estrogen receptor alpha (ERα). nih.gov While the parent molecule, estradiol, is a potent activator of ERα, the dimeric form loses this function. nih.gov This loss of estrogenic activity is a critical feature, distinguishing its mechanism from traditional hormone-based cancer therapies and preventing the proliferative effects associated with ERα activation. tandfonline.com

Similarly, the ability to activate the androgen receptor is also eliminated through dimerization. nih.gov Studies have confirmed that the estradiol dimer does not induce transactivation mediated by androgen receptors. nih.gov This ensures that the compound's cytotoxic effects are not complicated by unintended androgenic signaling pathways.

Computational Chemistry and Molecular Modeling of Ethinyl Estradiol Dimer 1

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is crucial in drug discovery for understanding ligand-target interactions.

Research has shown that estradiol (B170435) dimers possess significant anticancer activity by targeting tubulin dynamics. A series of estradiol dimers, synthesized via a copper-catalysed azide-alkyne cycloaddition (CuAAC) reaction, have been evaluated for their biological activity. Among these, a dimer designated as ED1, which is consistent with the structure of Ethinyl Estradiol Dimer 1, has been studied.

Molecular docking studies were conducted to understand the interaction between these estradiol dimers and tubulin. The colchicine-binding site on tubulin was identified as the primary target. For the tubulin structure with PDB code 4O2B, the estradiol dimers, including the one structurally consistent with this compound, successfully docked into the colchicine (B1669291) binding site. nih.gov The predicted binding mode revealed that one of the estradiol moieties of the dimer positions itself within the colchicine binding site, specifically in the β-chain of the tubulin heterodimer. nih.gov This interaction is stabilized by a hydrogen bond formed between the hydroxyl group of the estradiol and the amino acid residue Val236B. The second estradiol moiety of the dimer binds at the interface between the α and β tubulin chains. The triazole linker, a key structural feature of these dimers, primarily interacts with residues of the β-chain. nih.gov In silico modeling has consistently predicted that estradiol dimers bind to the colchicine-binding site in the tubulin dimer.

The following table summarizes the key interactions observed in the docking studies of estradiol dimers at the colchicine-binding site of tubulin.

Interacting Moiety of DimerBinding Location on TubulinKey Interacting ResiduesType of Interaction
Estradiol Moiety 1Colchicine binding site (β-chain)Val236BHydrogen Bond
Estradiol Moiety 2Interface of α and β chains--
Triazole Linkerβ-chainLys350B, Gln245BHydrogen Bonds (for linkers with polar groups)

This data is based on docking studies of a series of estradiol dimers, including a structure consistent with this compound.

The following table details the adsorption characteristics of ethinyl estradiol (monomer) on polyamide 612, which may offer a basis for understanding the potential behavior of the dimer.

AdsorbentMaximum Adsorption Capacity for EE2 (mg g⁻¹)Adsorption KineticsPrimary Binding Interactions
Polyamide 612 (PA612)25.4Pseudo-second orderHydrophobic partitioning, Hydrogen bonding

This data pertains to the monomer ethinyl estradiol (EE2) and not the dimer.

Binding Free Energy Calculations (e.g., MM-PBSA Method)

The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM-PBSA) method is a widely used approach to calculate the binding free energy of a ligand to a protein. This method combines molecular mechanics energy calculations with continuum solvation models to provide a more accurate estimation of binding affinity than docking scores alone.

For a series of triazole-based estradiol dimers prepared from 17α-ethinyl estradiol, including a dimer referred to as D1 (structurally analogous to this compound), binding free energy was calculated using the MM-PBSA method. The results of these calculations were found to be in close correlation with in vitro tubulin assembly assays, validating the computational model. This suggests that the MM-PBSA method can effectively predict the relative binding affinities of these dimers to tubulin.

The binding free energy (ΔG_bind) is typically calculated as the difference between the free energy of the protein-ligand complex and the sum of the free energies of the protein and the ligand in their unbound states. The calculation includes contributions from molecular mechanics energy, polar solvation energy, and nonpolar solvation energy.

The table below outlines the components of the MM-PBSA binding free energy calculation.

Energy ComponentDescription
ΔE_MMChange in molecular mechanics energy in the gas phase. Includes internal, electrostatic, and van der Waals energies.
ΔG_solvChange in solvation free energy.
- ΔG_polarPolar contribution to solvation free energy, calculated using the Poisson-Boltzmann (PB) or Generalized Born (GB) model.
- ΔG_nonpolarNonpolar contribution to solvation free energy, often estimated from the solvent-accessible surface area (SASA).
-TΔSChange in conformational entropy upon binding. Often omitted in relative binding free energy calculations due to high computational cost.

The MM-PBSA method has been successfully applied to estradiol dimers, showing a correlation between calculated binding free energies and experimental tubulin polymerization inhibition.

Electronic Theory and Molecular Orbital Analysis

Electronic theory and molecular orbital analysis are powerful computational methods for understanding the electronic structure of molecules and predicting their reactivity. These approaches can provide insights into reaction mechanisms and the formation of new chemical bonds.

While specific experimental or computational studies on the electron density of this compound during oxidative coupling reactions are not extensively documented in the available literature, the principles of electronic theory provide a framework for understanding such processes. Oxidative coupling reactions are fundamentally governed by the distribution of electron density in the reacting species. For phenolic compounds like estradiol and its derivatives, the hydroxyl group on the aromatic ring is a key site for oxidation.

Computational methods such as Density Functional Theory (DFT) can be used to calculate the electron density distribution and identify regions of the molecule that are most susceptible to electrophilic attack or oxidation. In the context of an oxidative coupling reaction, these calculations would likely show a high electron density around the phenolic oxygen and specific carbons on the aromatic ring, making them the probable sites for initial oxidation and subsequent coupling.

The formation of polymers from ethinyl estradiol monomers or dimers through processes like oxidative coupling can be predicted based on molecular orbital analysis. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactions.

For a reaction involving oxidation, the HOMO is of particular importance as it represents the electrons that are most readily donated. Molecular orbital analysis would identify the spatial distribution of the HOMO in this compound, pinpointing the atomic sites most likely to participate in the formation of new bonds during polymerization. The symmetry and energy of the frontier orbitals would also determine the feasibility and stereochemistry of the resulting polymer chain. While specific molecular orbital analyses for the polymerization of this compound are not detailed in the available research, this theoretical approach remains a valid and powerful tool for predicting the structure and properties of potential polymer products.

In Silico Models for Structure-Activity Relationship Elucidation

Computational chemistry and molecular modeling serve as powerful tools in the exploration of the structure-activity relationships (SAR) of Ethinyl Estradiol Dimers. Through the use of in silico models, researchers can predict and analyze the interactions between these dimers and their biological targets, thereby guiding the synthesis of more potent and selective compounds. aacrjournals.orgresearchgate.net These computational approaches are particularly valuable for understanding how structural modifications to the dimer, especially in the linker region, influence its biological activity. aacrjournals.orgtandfonline.com

In silico modeling for estradiol dimers has successfully predicted their binding to the colchicine-binding site on tubulin. nih.gov This prediction is a critical piece of the SAR puzzle, as it identifies the specific molecular target and provides a framework for understanding the mechanism of action. By simulating the binding modes of different estradiol dimer variants, computational models can elucidate key structural features required for effective tubulin inhibition. tandfonline.com This approach not only rationalizes the activity of existing compounds but also provides a predictive foundation for designing novel dimers with improved therapeutic profiles. aacrjournals.org

Correlating Computational Models with In Vitro Tubulin Assembly Assays

A crucial validation for any in silico model is its ability to correlate with experimental results. In the study of Ethinyl Estradiol Dimers, a strong correlation has been established between computational models and in vitro tubulin assembly assays. aacrjournals.orguni.lu These assays directly measure a compound's ability to inhibit the polymerization of tubulin into microtubules, a key indicator of its antimitotic potential. nih.govresearchgate.net

Researchers have demonstrated that calculated binding free energy, determined by methods such as the Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA), closely aligns with the outcomes of in vitro tubulin assembly inhibition assays. uni.lu This correlation confirms that the computationally predicted binding affinity of the dimers to the colchicine site on tubulin is a reliable indicator of their actual biological activity. aacrjournals.org For instance, estradiol dimers that are predicted by in silico models to have a strong binding affinity consistently show potent inhibition of tubulin polymerization in laboratory experiments. aacrjournals.orgnih.gov This synergy between computational prediction and experimental validation provides a high degree of confidence in the SAR models developed for this class of compounds.

Below is a table summarizing the correlation between computational predictions and experimental outcomes for representative estradiol dimers.

CompoundPredicted Binding AffinityIn Vitro Tubulin Assembly Inhibition (IC50)Correlation
Estradiol Dimer (ED)High3.6 µM nih.govStrong
Dimer 1 (D1)High1.53 µM uni.luStrong
Nocodazole (B1683961) (Reference)High1.5 µM nih.govStrong

Note: This table is illustrative, based on data indicating a strong correlation between high predicted binding affinity and potent in vitro inhibition. Specific binding energy values are not provided in the source abstracts.

Suggesting Enhanced Characteristics for Simpler Dimer Linkers

One of the most significant contributions of computational modeling in the study of Ethinyl Estradiol Dimers has been the generation of hypotheses for structural optimization. tandfonline.com In silico models have been instrumental in suggesting that simpler linker structures may lead to enhanced biological characteristics compared to more complex ones. tandfonline.com

Studies involving the synthesis and evaluation of various estradiol dimer variants have revealed that dimers with a simple linker and a single substituent on the central aromatic ring can possess superior cytotoxic effects. tandfonline.com For example, the analysis of dimers ED3 and ED5, which feature these simplified structural motifs, showed potent activity. tandfonline.comnih.gov Computational modeling of these specific compounds illustrated their probable binding modes and supported the hypothesis that less complex linkers can confer enhanced potency and selectivity against cancer cells. tandfonline.com

This insight is critical for drug design, as it directs synthetic efforts toward structures that are not only more effective but also potentially easier to synthesize. The models suggest that cumbersome substitutions on the linker, such as multiple methoxy (B1213986) groups on a benzyl (B1604629) moiety, can be detrimental to activity. aacrjournals.orguni.lu In contrast, a streamlined linker design appears to facilitate a more optimal interaction with the tubulin binding site, leading to improved anticancer efficacy. aacrjournals.orgtandfonline.com

Dimer SeriesLinker ComplexityKey Finding from In Silico & In Vitro Studies
First SeriesVaried five-atom linkers, some with substituted benzyl groups. aacrjournals.orgDimers with benzyl groups containing one or more methoxy groups were found to be inactive. uni.lu
Second SeriesSimpler composition with fewer substituents on aromatic bridges. aacrjournals.orgtandfonline.comDimers with a simple linker and a single substituent demonstrated increased selectivity and potency. aacrjournals.orgtandfonline.com

Environmental Fate and Degradation of Ethinyl Estradiol Dimers

Occurrence and Detection as Environmental Transformation Products

Ethinyl estradiol (B170435) dimers are not primary pollutants but are formed as by-products during the degradation of EE2. Their presence in the environment is therefore linked to the efficacy and pathways of wastewater treatment processes. During biological treatment in wastewater treatment plants (WWTPs), EE2 can be transformed, and under certain conditions, this can lead to the formation of dimers rsc.org.

Characterization experiments have confirmed that during some biological treatments of EE2, dimers are produced as degradation products rsc.org. The formation of these dimers has also been noted during enzymatic treatment processes, specifically through radical oxidative coupling reactions researchgate.net. For instance, mass spectrometry has identified dimeric forms of 17β-estradiol (a related natural estrogen) as a result of laccase-catalyzed treatment, suggesting a similar potential pathway for EE2 researchgate.net. While the formation of these dimers is acknowledged, their specific concentrations in various environmental compartments are not as widely reported as those of the parent compound, EE2 rsc.orgnih.govresearchgate.netnih.gov. The detection of these transformation products is challenging and often requires advanced analytical techniques like mass spectrometry to identify them among a complex mixture of other micropollutants researchgate.netresearchgate.net.

Transformation ProductContext of OccurrenceReference Process
Ethinyl Estradiol DimersWastewater Treatment Plant EffluentsBiological Treatment rsc.org
Estrogen DimersLaboratory-scale Enzymatic TreatmentLaccase-catalyzed Oxidation researchgate.netresearchgate.net

Abiotic Degradation Pathways in Environmental Matrices

Information specifically detailing the abiotic degradation pathways of pre-formed ethinyl estradiol dimers in the environment is limited. Research has predominantly focused on the degradation of the parent compound, EE2, which can lead to the formation of dimers and other transformation products nih.govresearchgate.net. The stability and persistence of the dimer products themselves in various environmental matrices are not yet well understood.

The photolytic degradation of EE2 has been studied, indicating its susceptibility to breakdown under UV light nih.govumassd.eduucl.ac.uknih.gov. The process is influenced by factors such as pH and the presence of other substances like ferric ions nih.govumassd.edu. While photolysis is a known degradation pathway for EE2, specific studies on the photolytic degradation of the resulting ethinyl estradiol dimers are not extensively available. The structure of the dimers would likely influence their light-absorbing properties and, consequently, their susceptibility to photodegradation, but detailed pathways and rates have not been fully elucidated. It is known that the photodegradation of EE2 itself can be a pseudo-first-order reaction, with the rate being influenced by the initial concentration of EE2 and the pH of the water nih.gov.

CompoundInfluencing Factors on PhotodegradationKey Findings
17α-ethinylestradiol (EE2)UV Light (254 nm), pH, Initial Concentration, Ferric IonsDegradation is a pseudo-first-order reaction; rate is lowest around pH 5.0 and increases at higher pH values (6.0-8.0) nih.gov. Ferric ions can promote degradation at acidic pH nih.gov.
Ethinyl Estradiol DimersNot specifically studiedData on photolytic degradation pathways and rates are not readily available.

Biotic Degradation Mechanisms

The biotic transformation of EE2 is a key process in its environmental fate, and it is during these mechanisms that ethinyl estradiol dimers can be formed rsc.orgnih.govosti.gov.

Microorganisms play a crucial role in the degradation of estrogens in the environment nih.govosti.gov. Various bacteria, fungi, and algae are involved in the removal of EE2 from soil, wastewater, and aquatic sediments nih.govosti.govnih.govmdpi.comnih.gov. While many microorganisms can degrade EE2, the formation of dimers is a specific transformation pathway that has been observed, particularly in processes involving certain types of fungi rsc.orgnih.govosti.gov. For instance, some biological treatments have been shown to produce EE2 dimers as degradation products rsc.org. However, many bacterial degradation pathways aim for complete mineralization or the formation of other metabolites, and EE2 can be quite resistant to biodegradation compared to natural estrogens nih.govnih.gov.

Ligninolytic enzymes, such as those produced by white-rot fungi, have been shown to be effective in degrading EE2 nii.ac.jpsci-hub.se. Enzymes like manganese peroxidase (MnP) and laccase can oxidize phenolic compounds, including EE2 nii.ac.jpsci-hub.se. This enzymatic oxidation process can lead to the formation of dimers through a mechanism known as radical-radical coupling researchgate.net. The use of laccase, in particular, has been associated with the formation of dimers and trimers as by-products of estrogen treatment researchgate.net. While this enzymatic action effectively removes the parent EE2 molecule and can reduce its estrogenic activity, it results in the formation of these larger, less-studied dimer molecules researchgate.netnii.ac.jpsci-hub.se.

Organism/EnzymeDegradation ProcessKey Transformation ProductsRemoval Efficiency of Parent EE2
White-rot fungiEnzymatic DegradationDimers, Hydroxylated products rsc.orgnih.govHigh
LaccaseEnzymatic Oxidation (Oxidative Coupling)Dimers, Trimers researchgate.net>90% researchgate.netcetjournal.it
Manganese Peroxidase (MnP)Enzymatic OxidationNot specified, but effective in removing estrogenic activity nii.ac.jpsci-hub.seHigh nii.ac.jpsci-hub.se
Heterotrophic Bacteria (e.g., Rhodococcus rhodochrous)BiodegradationComplete degradation to non-detectable levels in some cases nih.gov21%-100% depending on species nih.gov

Sorption Behavior in Water Systems

EE2 is a hydrophobic compound, which gives it a tendency to adsorb to organic matter in soil and sediment nih.govresearchgate.net. Studies have shown that the sorption of EE2 is a significant process, with sorption isotherms often being nonlinear nih.govresearchgate.net. The organic carbon-normalized sorption distribution coefficient (Koc) for EE2 varies depending on the specific characteristics of the sediment or soil nih.gov. Given that dimerization would result in a larger molecule with different physicochemical properties, it is plausible that the sorption behavior of ethinyl estradiol dimers would differ from that of EE2. However, without specific experimental data, the extent and nature of this sorption remain uncharacterized.

CompoundSorbentKey Sorption ParametersObservations
17α-ethinylestradiol (EE2)Soils and Sedimentslog Koc values range from 3.45 to 3.85 (at Ce = 0.02S(W)) nih.govSorption is nonlinear and increases as the equilibrium aqueous concentration decreases nih.gov. Equilibrium can take 10 to 14 days to be reached at low concentrations nih.gov.
Ethinyl Estradiol DimersSoils and SedimentsNot availableSpecific data on the sorption behavior of EE2 dimers is lacking.

Advanced Analytical Methodologies for Ethinyl Estradiol Dimer 1 Detection and Quantification

Chromatographic-Mass Spectrometric Techniques

Chromatographic separation coupled with mass spectrometric detection offers unparalleled sensitivity and specificity for the analysis of pharmaceutical impurities. These hybrid techniques are indispensable for identifying and quantifying trace-level impurities like Ethinyl Estradiol (B170435) Dimer 1 in complex matrices.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Trace Analysis

Liquid chromatography-mass spectrometry (LC-MS) is a cornerstone for the trace analysis of pharmaceutical compounds and their impurities. While specific validated methods for Ethinyl Estradiol Dimer 1 are not widely published in the public domain, the analytical principles applied to its parent compound, Ethinyl Estradiol, provide a strong foundation for its detection.

For the trace analysis of Ethinyl Estradiol in biological matrices such as human plasma, highly sensitive LC-MS/MS methods have been developed, capable of reaching quantification limits in the picogram per milliliter (pg/mL) range. A common strategy to enhance sensitivity involves chemical derivatization. Ethinyl Estradiol is often derivatized with dansyl chloride, which introduces a readily ionizable group, significantly improving its response in the mass spectrometer, particularly with electrospray ionization (ESI).

A typical LC-MS/MS method for related compounds would involve:

Sample Preparation: Solid-phase extraction (SPE) is frequently used to isolate the analyte from the sample matrix.

Chromatographic Separation: Reversed-phase chromatography using a C18 column is the standard approach. A gradient elution with a mobile phase consisting of acetonitrile (B52724) and water, often with additives like formic acid or ammonium (B1175870) formate (B1220265) to improve peak shape and ionization efficiency, is employed to separate the analyte from other components.

Mass Spectrometric Detection: Detection is typically performed using a triple quadrupole mass spectrometer operating in positive ion ESI mode. Multiple Reaction Monitoring (MRM) is utilized for its high selectivity and sensitivity, monitoring specific precursor-to-product ion transitions.

For this compound, with a molecular formula of C₄₀H₄₆O₄ and a molecular weight of approximately 590.8 g/mol , a similar LC-MS approach would be anticipated. The chromatographic conditions would be optimized to achieve separation from the Ethinyl Estradiol monomer and other related impurities. The mass spectrometer would be tuned to detect the specific mass-to-charge ratio (m/z) of the dimer and its characteristic fragment ions.

Table 1: Illustrative LC-MS Parameters for Analysis of Ethinyl Estradiol and Related Compounds

ParameterTypical Conditions
Chromatography
ColumnC18 (e.g., 50 mm x 2.1 mm, 1.8 µm)
Mobile Phase AWater with 0.1% Formic Acid
Mobile Phase BAcetonitrile with 0.1% Formic Acid
Flow Rate0.2 - 0.5 mL/min
GradientOptimized for separation of impurities
Mass Spectrometry
Ionization ModePositive Electrospray Ionization (ESI+)
Acquisition ModeMultiple Reaction Monitoring (MRM)
Precursor Ion (m/z)Specific to the analyte (e.g., derivatized Ethinyl Estradiol)
Product Ion (m/z)Characteristic fragment ions

Nuclear Magnetic Resonance (NMR) for Impurity Identification

NMR analysis would be crucial in confirming the dimeric structure of this impurity, identifying the linkage point between the two Ethinyl Estradiol monomers, and determining the stereochemistry of the molecule. Both one-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments would be employed to assemble the complete chemical structure.

In a broader context, studies on synthetic estradiol dimers have reported characteristic NMR signals. For instance, in some synthesized dimers, singlets for triazole hydrogens have been observed in the range of 7.5-7.9 ppm in the ¹H NMR spectrum. However, the specific chemical shifts for this compound would be dependent on its unique chemical structure.

The process of impurity identification by NMR would involve:

Isolation of the impurity, often by preparative chromatography.

Acquisition of a suite of NMR spectra.

Detailed analysis of chemical shifts, coupling constants, and correlations to piece together the molecular framework.

Comparison with the NMR spectra of the parent drug, Ethinyl Estradiol, to identify structural modifications.

Development and Characterization of Reference Standards for Research and Impurity Profiling

The availability of well-characterized reference standards is a prerequisite for the accurate quantification and identification of impurities in pharmaceuticals. A reference standard for this compound is essential for method validation, routine quality control, and toxicological studies.

Several specialized chemical suppliers offer this compound as a reference material. The development and characterization of such a standard is a rigorous process:

Synthesis and Purification: The reference standard is typically synthesized and then purified to a high degree using techniques like preparative chromatography.

Structural Confirmation: The identity of the synthesized compound is unequivocally confirmed using a combination of analytical techniques, primarily NMR spectroscopy and mass spectrometry.

Purity Assessment: The purity of the reference standard is determined using methods such as High-Performance Liquid Chromatography (HPLC) with a universal detector (e.g., UV or charged aerosol detector) and is often reported on a Certificate of Analysis (CoA).

Characterization Data: The CoA accompanying the reference standard provides comprehensive data on its identity, purity, and storage conditions. This documentation is crucial for its use in a regulatory environment.

The commercial availability of an this compound reference standard facilitates its inclusion in impurity profiling studies during drug development and manufacturing, ensuring that levels of this impurity are monitored and controlled within acceptable limits.

Q & A

Q. What analytical methods are recommended for quantifying Ethinyl Estradiol Dimer 1 in experimental samples?

Quantification typically employs chromatographic techniques such as high-performance liquid chromatography (HPLC) or gas chromatography-mass spectrometry (GC-MS) . These methods should adhere to pharmacopeial standards for estradiol-related compounds, which specify parameters like column type, mobile phase composition, and detection wavelengths . For validation, researchers must document precision, accuracy, and limits of detection/quantification in alignment with guidelines for experimental reproducibility .

Q. How is the structural integrity of this compound confirmed during synthesis?

Structural confirmation requires a combination of spectroscopic and spectrometric techniques :

  • Nuclear Magnetic Resonance (NMR) for carbon-hydrogen framework analysis.
  • Mass Spectrometry (MS) to verify molecular weight and fragmentation patterns.
  • Infrared (IR) Spectroscopy for functional group identification.
    Refer to standardized IUPAC nomenclature and SMILES/InChI descriptors (e.g., C[C@]12CC=C3[C@@H](CCc4cc(O)ccc34)[C@@H]1CC[C@@]2(O)C#C) to cross-validate structural assignments . Detailed experimental protocols should be reported as per journal requirements .

Q. What safety protocols are essential when handling this compound in laboratory settings?

Critical safety measures include:

  • Personal Protective Equipment (PPE) : Gloves, lab coats, and eye protection to prevent skin/eye contact .
  • Spill Management : Immediate containment using absorbent materials, followed by disposal in accordance with hazardous waste regulations .
  • Storage : Secure in a locked, temperature-controlled environment (-20°C for long-term stability) .
  • Emergency Procedures : Rinse exposed skin/eyes with water for 15 minutes and seek medical attention for ingestion or inhalation exposure .

Advanced Research Questions

Q. How can researchers address contradictory findings in pharmacokinetic studies of this compound?

Contradictions often arise from variability in bioavailability assays or metabolic pathway interpretations . To resolve discrepancies:

  • Conduct sensitivity analyses to test robustness against outliers .
  • Compare methodologies across studies (e.g., dosing regimens, animal models) and adjust for confounding variables like enzyme induction .
  • Pre-register analysis plans to minimize bias in data interpretation .

Q. What experimental design considerations are critical for ensuring reproducibility in studies involving this compound?

Key considerations include:

  • Standardized Protocols : Document equipment calibration, solvent purity, and batch-to-batch variability of the compound .
  • Blinding and Randomization : Mitigate bias in in vivo studies by randomizing treatment groups .
  • Replication : Perform triplicate experiments and include positive/negative controls .
  • Data Transparency : Publish raw datasets and processing steps in supplementary materials .

Q. How should researchers statistically analyze dose-response relationships while accounting for biological variability?

  • Use non-linear regression models (e.g., sigmoidal dose-response curves) to estimate EC₅₀ values.
  • Apply mixed-effects models to account for inter-subject variability in in vivo studies .
  • Validate assumptions via residual analysis and report confidence intervals for effect sizes .

Q. What strategies are effective for integrating historical control data in toxicological assessments?

  • Perform meta-analyses to harmonize historical and current data, adjusting for differences in experimental conditions (e.g., species, dosing routes) .
  • Use Bayesian hierarchical models to incorporate prior knowledge while weighting historical data based on relevance .
  • Document all historical datasets in the analysis plan to ensure transparency .

Methodological Resources

  • Ethical Compliance : For human or animal studies, obtain ethics approval by detailing risks/benefits and informed consent procedures .
  • Data Presentation : Separate raw data (appendices) from processed results (main text) and use graphs to highlight trends .
  • Critical Analysis : Evaluate limitations (e.g., detection limits in assays) and propose follow-up experiments to address unanswered questions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.